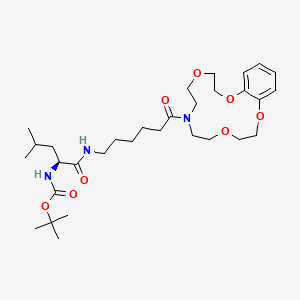
N-(N'-tert-Butoxycarbonylleucyl-6-aminohexanoyl)benzoaza-15-crown-5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(N’-tert-Butoxycarbonylleucyl-6-aminohexanoyl)benzoaza-15-crown-5 is a complex organic compound that belongs to the class of crown ethers. Crown ethers are known for their ability to form stable complexes with various cations, making them useful in a variety of chemical and biological applications. This particular compound is notable for its unique structure, which includes a benzoaza-15-crown-5 moiety and a tert-butoxycarbonyl-protected leucine residue.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(N’-tert-Butoxycarbonylleucyl-6-aminohexanoyl)benzoaza-15-crown-5 typically involves multiple steps. One common method starts with the preparation of Boc-Leu-OH (tert-butoxycarbonyl-leucine). This is then reacted with N-methylmorpholine and isobutyl chloroformate in tetrahydrofuran (THF) at -15°C to form an activated ester intermediate. This intermediate is then reacted with benzoaza-15-crown-5 in dichloromethane to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, as well as implementing purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(N’-tert-Butoxycarbonylleucyl-6-aminohexanoyl)benzoaza-15-crown-5 can undergo a variety of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to remove the Boc protecting group, revealing the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine and crown ether sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized forms of the compound, while reduction will typically yield the deprotected amine.
Aplicaciones Científicas De Investigación
N-(N’-tert-Butoxycarbonylleucyl-6-aminohexanoyl)benzoaza-15-crown-5 has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a phase-transfer catalyst.
Biology: Employed in studies of ion transport and membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various cations.
Industry: Utilized in the synthesis of other complex organic molecules and as a stabilizing agent in various chemical processes.
Mecanismo De Acción
The mechanism by which N-(N’-tert-Butoxycarbonylleucyl-6-aminohexanoyl)benzoaza-15-crown-5 exerts its effects is primarily through its ability to form stable complexes with cations. The crown ether moiety can encapsulate cations, stabilizing them and facilitating their transport across membranes or their participation in chemical reactions. The leucine residue may also play a role in modulating the compound’s interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
Benzo-15-crown-5: A simpler crown ether without the leucine residue.
Dibenzo-18-crown-6: Another crown ether with a larger ring size.
Cryptands: More complex molecules that can encapsulate cations even more effectively than crown ethers.
Uniqueness
N-(N’-tert-Butoxycarbonylleucyl-6-aminohexanoyl)benzoaza-15-crown-5 is unique due to its combination of a crown ether moiety with a protected amino acid residue. This structure allows it to participate in a wider range of chemical and biological interactions compared to simpler crown ethers.
Propiedades
Número CAS |
145611-62-7 |
|---|---|
Fórmula molecular |
C31H51N3O8 |
Peso molecular |
593.8 g/mol |
Nombre IUPAC |
tert-butyl N-[(2S)-4-methyl-1-oxo-1-[[6-oxo-6-(2,5,11,14-tetraoxa-8-azabicyclo[13.4.0]nonadeca-1(19),15,17-trien-8-yl)hexyl]amino]pentan-2-yl]carbamate |
InChI |
InChI=1S/C31H51N3O8/c1-24(2)23-25(33-30(37)42-31(3,4)5)29(36)32-14-10-6-7-13-28(35)34-15-17-38-19-21-40-26-11-8-9-12-27(26)41-22-20-39-18-16-34/h8-9,11-12,24-25H,6-7,10,13-23H2,1-5H3,(H,32,36)(H,33,37)/t25-/m0/s1 |
Clave InChI |
UMVJOKMUUYBAEG-VWLOTQADSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)NCCCCCC(=O)N1CCOCCOC2=CC=CC=C2OCCOCC1)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C)CC(C(=O)NCCCCCC(=O)N1CCOCCOC2=CC=CC=C2OCCOCC1)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


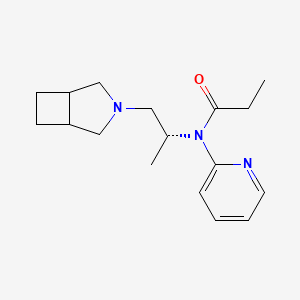
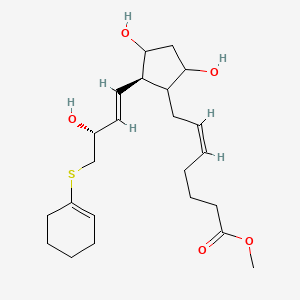





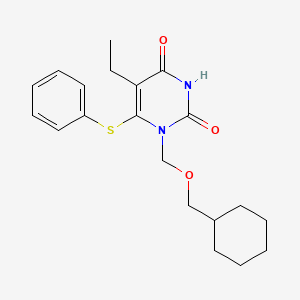

![(2S)-2-[[(2S)-2-aminohexanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid](/img/structure/B12781735.png)

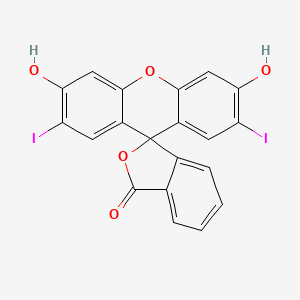
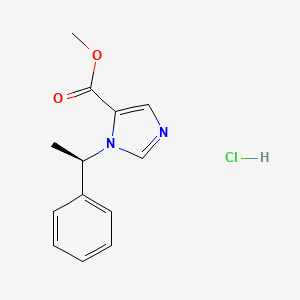
![2-ethyl-7,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12781747.png)
